molecular formula C18H17N5OS4 B1226079 1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea

1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea

Cat. No. B1226079
M. Wt: 447.6 g/mol
InChI Key: GABPKGOYNYEOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1-oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea is an aryl sulfide.

Scientific Research Applications

Synthesis and Biological Activity

  • Some derivatives of thiadiazole, which include compounds structurally related to the query compound, have been synthesized for use as plant growth regulators. These compounds have shown promising activity in preliminary tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Antimicrobial Applications

  • Compounds with a thiadiazole structure have demonstrated significant antimicrobial activity. For instance, substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, synthesized via a one-pot reaction, have shown good antimicrobial activity compared to standard agents (Santhisudha Sarva et al., 2022).

Anticancer Properties

  • Thiadiazole derivatives have been explored for their potential anticancer properties. In particular, some 1,3,4-thiadiazole derivatives have demonstrated promising antitumor activity against the colon carcinoma cell line (HCT-116) (K. Dawood & S. M. Gomha, 2015).

Synthesis and Reactivity

  • Various thiadiazole derivatives, including those bearing phenylthiourea groups, have been synthesized and characterized. These compounds are part of a broader group of heterocyclic compounds with diverse chemical properties and potential applications (S. Sayed, M. Raslan, & K. Dawood, 2016).

Anti-Inflammatory and Analgesic Agents

  • Novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been developed as anti-inflammatory and analgesic agents. These compounds have shown significant activity in comparison to standard drugs, highlighting the therapeutic potential of thiadiazole derivatives (Anas M H Shkair et al., 2016).

Molecular Modeling and Docking Studies

properties

Product Name

1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea

Molecular Formula

C18H17N5OS4

Molecular Weight

447.6 g/mol

IUPAC Name

1-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C18H17N5OS4/c24-15(20-21-16(25)19-14-9-5-2-6-10-14)12-27-18-23-22-17(28-18)26-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,20,24)(H2,19,21,25)

InChI Key

GABPKGOYNYEOQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NNC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea
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1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea
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1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea
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1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea
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1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea
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1-[[1-Oxo-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]ethyl]amino]-3-phenylthiourea

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